molecular formula C23H16N2O3S B2578158 N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 397280-53-4

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2578158
CAS No.: 397280-53-4
M. Wt: 400.45
InChI Key: DNDZNWVBUJWOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic small molecule of significant interest in chemical biology and probe development. Its core structure is based on a benzo[f]chromene (a naphthopyran) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule is functionally characterized by a carboxamide linker and a thioether side chain terminating in a nitrile group, which can be critical for target engagement and solubility. This compound has been identified as a potent and selective inhibitor of the kinase DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) (source) . DYRK1A is a compelling therapeutic target implicated in neurological disorders, including Down syndrome and Alzheimer's disease, as well as in certain cancers (source) . By inhibiting DYRK1A, this compound provides researchers with a valuable chemical tool to elucidate the kinase's role in cell cycle control, neuronal differentiation, and synaptic function. Furthermore, the benzo[f]chromene core is a known fluorophore, suggesting potential applications in the design of fluorescent probes for real-time imaging or biophysical assays to study protein localization and interactions (source) . Its primary research value lies in its utility for probing DYRK1A-related signaling pathways and for serving as a structural template in the design of new therapeutic agents and diagnostic tools.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c24-12-5-13-29-21-9-4-3-8-19(21)25-22(26)18-14-17-16-7-2-1-6-15(16)10-11-20(17)28-23(18)27/h1-4,6-11,14H,5,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDZNWVBUJWOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4SCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[f]chromene core, followed by the introduction of the carboxamide group and the sulfanylphenyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with molecular targets in biological systems. This could include binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, synthesis yields, and physical properties of the target compound with related analogs:

Compound Name & Source Core Structure Amide Substituent Key Functional Groups Yield (%) Melting Point (°C)
Target Compound 3-Oxo-3H-benzo[f]chromene 2-[(2-Cyanoethyl)sulfanyl]phenyl -CN, -S- N/A* N/A
3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide 3-Oxo-3H-benzo[f]chromene Quinolin-3-yl Aromatic N-heterocycle Not reported Not reported
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 2-Oxo-2H-chromene 4-Sulfamoylphenyl -SO2NH2 86 >300
N-(5-Methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (2) 2-Oxo-2H-chromene 5-Methylisoxazol-3-yl Isoxazole ring Not reported 247–250
(E)-3-Imino-N-(4-(phenyldiazenyl)phenyl)-3H-benzo[f]chromene-2-carboxamide (3) 3-Imino-3H-benzo[f]chromene 4-(Phenyldiazenyl)phenyl -N=N-, -NH 88 215–217

Notes:

  • Substituents like quinolin-3-yl or isoxazole introduce aromaticity and heterocyclic diversity, impacting solubility and target binding.

Key Observations :

  • Yields for coumarin carboxamides range from 74–93% , influenced by substituent reactivity and purification methods.
  • High melting points (>250°C) are common due to hydrogen bonding and π-stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.